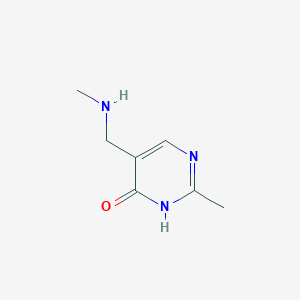
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the following structural formula:
C7H4Cl2NO2
It belongs to the pyridine family and contains both aldehyde and chlorinated functional groups. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with an appropriate aldehyde. The reaction proceeds under mild conditions and yields the desired compound .
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
Reactivity:: 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde finds applications in:
Medicine: It may serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers explore its reactivity and potential as a building block for more complex molecules.
Industry: Its derivatives could be used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, further investigation could reveal compounds with similar structures or reactivity patterns.
Eigenschaften
Molekularformel |
C6H3Cl2NO2 |
|---|---|
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
3,5-dichloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1-2H,(H,9,11) |
InChI-Schlüssel |
QMNBTQQTKJSTIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
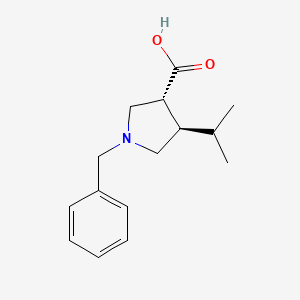
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

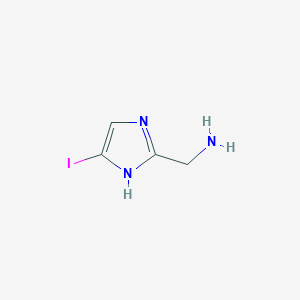
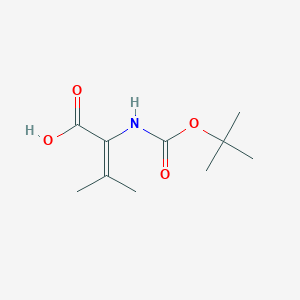
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)


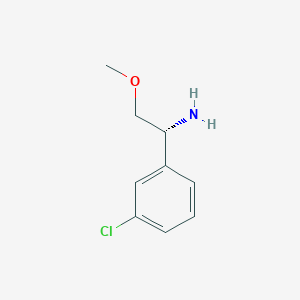
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)

